Evidence 1: Unique Partial hNET Releasing Activity vs. α-PVP Pure Blocker Profile
In radiotracer-based in vitro superfusion release assays using HEK293 cells expressing hNET, (S)-α-PPP functions as a partial releasing agent with a maximal efficacy of 68.73% relative to d-amphetamine (100%), whereas the chain-extended analog α-PVP shows no significant release activity at hNET [1]. This hybrid mechanism—transporter inhibition combined with partial substrate-type release—is unique among characterized α-pyrrolidinophenones. α-PVP, despite being approximately 10–20 times more potent as an uptake inhibitor at hDAT (IC50 = 0.017 μM vs. 0.58 μM for α-PPP), acts solely as a non-transported blocker and does not induce monoamine release at any of the three high-affinity transporters [1].
α-PVP: no release
| Evidence Dimension | hNET releasing efficacy (% of d-amphetamine maximum) |
|---|---|
| Target Compound Data | α-PPP: 68.73% partial release at hNET |
| Comparator Or Baseline | α-PVP: no significant hNET release; d-amphetamine: 100% (reference) |
| Quantified Difference | α-PPP is a partial hNET releaser; α-PVP shows zero release activity at hNET |
| Conditions | Dynamic superfusion release assay with monensin (10 μM) augmentation in stable HEK293-hNET cells; radiotracer [³H]MPP⁺; n ≥ 3 independent experiments |
Why This Matters
For researchers studying norepinephrine release mechanisms or developing biased ligands, (S)-α-PPP provides the only pyrrolidinophenone scaffold that combines DAT/NET inhibition with partial NET substrate activity, enabling mechanistic studies inaccessible to α-PVP or other pure blockers.
- [1] Maier J, et al. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology. 2021;190:108570. doi:10.1016/j.neuropharm.2021.108570 View Source
